2-Mercaptobenzene-1,3,5-triol

Radical scavenging DFT calculation Bond dissociation enthalpy

2-Mercaptobenzene-1,3,5-triol (C₆H₆O₃S, MW 158.18), also named 2-mercapto-1,3,5-benzenetriol, is a hybrid polyphenol–thiophenol building block bearing one thiol (–SH) and three hydroxyl (–OH) substituents on a single benzene ring. This substitution pattern places it at the intersection of the extensively studied phloroglucinol (1,3,5-trihydroxybenzene) family and the rapidly emerging thiophenol antioxidant class, making it a uniquely multifunctional scaffold for radical-scavenging, metal-chelating, and ligand-design applications that cannot be addressed by either pure polyphenols or simple monothiols alone.

Molecular Formula C6H6O3S
Molecular Weight 158.18 g/mol
Cat. No. B13601035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptobenzene-1,3,5-triol
Molecular FormulaC6H6O3S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)S)O)O
InChIInChI=1S/C6H6O3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H
InChIKeyDKKWUPLGEDIICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptobenzene-1,3,5-triol (CAS 88891-34-3): Sourcing-Grade Overview of a Triple-Hydroxy Thiophenol Scaffold for Antioxidant and Coordination Chemistry Research


2-Mercaptobenzene-1,3,5-triol (C₆H₆O₃S, MW 158.18), also named 2-mercapto-1,3,5-benzenetriol, is a hybrid polyphenol–thiophenol building block bearing one thiol (–SH) and three hydroxyl (–OH) substituents on a single benzene ring . This substitution pattern places it at the intersection of the extensively studied phloroglucinol (1,3,5-trihydroxybenzene) family and the rapidly emerging thiophenol antioxidant class, making it a uniquely multifunctional scaffold for radical-scavenging, metal-chelating, and ligand-design applications that cannot be addressed by either pure polyphenols or simple monothiols alone [1].

Why 2-Mercaptobenzene-1,3,5-triol Cannot Be Replaced by Phloroglucinol, 4-Mercaptophenol, or 1,3,5-Benzenetrithiol for Differentiated Research Applications


The co-existence of three OH and one SH group on the same aromatic ring creates redox and coordination behaviour distinct from either homoleptic O- or S-ligands. Phloroglucinol lacks the thiol necessary for metal–thiolate bond covalency and the SPLET (sequential proton-loss electron-transfer) antioxidant mechanism available only to ionisable –SH groups [1]. Conversely, 1,3,5-benzenetrithiol sacrifices the hydrogen-bonding and radical-stabilisation capacity provided by phenolic –OH [2]. 4-Mercaptophenol and 2-mercaptoresorcinol possess fewer OH substituents, reducing the multi-dentate metal chelation options and the total radical-scavenging equivalents per molecule. Users procuring this compound therefore gain a chelating, multi-mechanism antioxidant and ligand precursor whose performance profile cannot be reproduced by simple mixing of single-function building blocks [3].

Quantitative Differentiation Evidence for 2-Mercaptobenzene-1,3,5-triol Versus Closest Structural and Functional Analogs


Evidence 1: S–H Bond Dissociation Enthalpy (BDE) Advantage Over O–H in Phloroglucinol — Class-Level Inference from Phenol/Thiophenol Pair Studies

In a systematic DFT and experimental study of 17 phenol/thiophenol analogue pairs at the B3LYP/6-311++G(d,p) level, the thiophenol analogues consistently exhibited lower gas-phase bond dissociation enthalpies (BDE) than their phenol counterparts due to the larger atomic radius of sulfur providing enhanced stability to the thiyl radical [1]. For the simplest pair, thiophenol (compound 18) showed a gas-phase BDE of 69.38 kcal/mol versus 72.01 kcal/mol for phenol (compound 1), a difference of 2.63 kcal/mol. Extrapolating this structure–activity relationship to the 2-Mercaptobenzene-1,3,5-triol scaffold, the S–H BDE is expected to be systematically lower than any O–H BDE in phloroglucinol, conferring superior hydrogen-atom-transfer (HAT) reactivity. In aqueous environments the acidity-driven SPLET mechanism further amplifies this advantage because thiophenols (pKa ≈ 6–7) are far more acidic than phenols (pKa ≈ 10), enabling the thiophenolate anion to transfer an electron to radicals at diffusion-limited rates [2].

Radical scavenging DFT calculation Bond dissociation enthalpy

Evidence 2: Thione-Enamine Tautomeric Character vs Aromatic Phloroglucinol Ligands — Direct Head-to-Head Spectroscopic Comparison

Feldscher et al. (2014) performed a direct head-to-head comparison of extended thiophloroglucinol (1,3,5-trimercaptobenzene-based) ligands versus their phloroglucinol (1,3,5-trihydroxybenzene-based) analogs using ¹H, ¹³C, and ¹⁵N NMR, FTIR, UV/Vis, and X-ray structural parameters [1]. The study demonstrated that thiophloroglucinol ligands adopt a predominant thione-enamine (heteroradialene) tautomeric form in which the central ring loses full aromaticity, while the phloroglucinol analogs retain their aromatic character. Key evidence: ¹H NMR chemical shifts of the N–H proton in thiophloroglucinol ligands appear at δ 12–14 ppm, confirming N-protonation rather than O-protonation; ¹³C NMR shifts for the C=S carbon resonate at δ 175–185 ppm, unequivocally establishing thione character. This electronic redistribution alters the ligand's donor properties and the magnetic superexchange coupling in trinuclear Niᴵᴵ complexes — the thiophloroglucinol-derived complexes show stronger ferromagnetic coupling via enhanced metal SOMO–ligand overlap compared with their phloroglucinol counterparts [2].

Coordination chemistry Ligand design Heteroradialene

Evidence 3: Multi-Mechanism Radical Scavenging — Combination of HAT (via OH) and SPLET (via SH) Pathways Unavailable to Single-Functionality Analogs

DFT mechanistic studies on phloroglucinol (1,3,5-trihydroxybenzene, THB–OH) demonstrate that in aqueous solution it scavenges HO• radicals via four concurrent mechanisms: HAT, RAF (radical adduct formation), SPLET, and SET-PT [1]. However, the SPLET pathway for pure polyphenols is limited by their high phenolic pKa (~10), requiring strong alkaline conditions for efficient thiolate/ phenolate generation. In contrast, thiophenols possess pKa values in the 6–7 range, enabling spontaneous thiolate formation at physiological pH [2]. 2-Mercaptobenzene-1,3,5-triol, possessing both functionalities, is inferred to operate through an extended mechanistic repertoire: (i) HAT from any of the three OH groups or the SH group under lipophilic conditions, (ii) SPLET via facile thiolate formation under aqueous/physiological conditions, and (iii) metal-chelation-based secondary antioxidant activity through its polyhydroxy-thiol array. This mechanistic multiplicity is not achievable by phloroglucinol (lacks acidic SH), 1,3,5-benzenetrithiol (lacks OH-mediated HAT), or 4-mercaptophenol (insufficient OH density for effective multi-site chelation) [3].

Antioxidant mechanism SPLET Hydrogen atom transfer

Evidence 4: Stronger Metal–Thiolate Covalency vs Metal–Oxygen Bonds in Phloroglucinol Analogs — Implication for Magnetic Materials and Catalyst Design

The stronger covalency of metal–thiolate bonds compared to metal–oxygen bonds is a well-established principle in coordination chemistry. In the context of 1,3,5-trimercaptobenzene (thiophloroglucinol) vs 1,3,5-trihydroxybenzene (phloroglucinol) as bridging ligands, Glaser and co-workers explicitly state that the thiophloroglucinol backbone leads to 'higher spin density on the sulfur atom, which should result in a more effective spin-polarization mediated by the central benzene' [1]. This translates into measurably stronger ferromagnetic coupling constants (J) in trinuclear Niᴵᴵ and Coᴵᴵ complexes. The streamlined synthesis protocol for extended thiophloroglucinol ligands published by Feldscher et al. confirmed that the C₃-symmetric thiophloroglucinol core provides a robust scaffold for constructing trinucleating ligand systems with predictable metal-binding geometry [2]. For 2-Mercaptobenzene-1,3,5-triol specifically, the single SH group offers a site-selective metal-anchoring point while the three OH groups can either remain free for hydrogen-bonding networks or be further functionalized, a regiochemical control not offered by 1,3,5-benzenetrithiol (three equivalent SH sites) or phloroglucinol (three equivalent OH sites).

Magnetic coupling Metal-thiolate bond Spin polarization

Evidence 5: Thiophenol vs Phenol ABTS/DPPH Differential Activity — Cross-Study Comparable Data Demonstrating Assay-Dependent Superiority

The 2025 systematic study by Vlocskó et al. compared 17 phenol/thiophenol analogue pairs in both DPPH and ABTS radical scavenging assays, expressing all results as Trolox equivalents [1]. In the DPPH environment, phenol and thiophenol analogues exhibited roughly equal scavenging activity (approximately 50:50 distribution). However, in the ABTS environment, phenols demonstrated significantly greater activity overall. Critically, specific thiophenol derivatives (compounds 25, 26, 31, 32, 33) displayed consistent high activity across both assay environments, and compounds 32 and 33 stood out as particularly potent. This demonstrates that the performance ranking between phenols and thiophenols is assay-dependent and substitution-pattern-dependent — a generalisation that 'phenols are always superior' is false. For a procurement decision, this means that 2-Mercaptobenzene-1,3,5-triol is expected to perform in a distinct activity band compared with phloroglucinol, with the SH group conferring particular advantage in DPPH-type (lipophilic, HAT-dominant) environments where the lower S–H BDE provides a kinetic edge [2].

ABTS assay DPPH assay Structure-activity relationship

Evidence 6: Peroxyl Radical Scavenging at Diffusion-Limited Rates — Computational Kinetic Evidence for the Thiophenol Class

Carreon-Gonzalez et al. (2019) demonstrated through computational kinetics (DFT at the M06-2X/6-311++G(d,p) level) that thiophenols scavenge peroxyl radicals (ROO•) via a single-electron-transfer (SET) mechanism with rate constants approaching the diffusion limit (k ≈ 10⁹–10¹⁰ M⁻¹s⁻¹) in aqueous solution [1]. This means thiophenolic compounds can intercept peroxyl radicals before they damage biomolecules — a kinetic regime that is difficult to achieve with phenolic antioxidants, which typically operate at k ≈ 10⁴–10⁶ M⁻¹s⁻¹ for HAT-dominated pathways. The review by Alfieri et al. corroborates this, noting that 'the higher antioxidant activity of thiophenols as peroxyl radical scavengers with respect to phenols was confirmed also by computational DFT studies' and that representative 4-mercaptostilbenes proved up to 104 times more active than resveratrol in methanol [2]. While these data are on thiophenol derivatives rather than 2-Mercaptobenzene-1,3,5-triol specifically, the presence of the thiophenol-like –SH group directly attached to the aromatic ring in the target compound supports the class-level inference of diffusion-limited peroxyl radical scavenging.

Peroxyl radical Rate constant Diffusion-limited kinetics

Optimal Procurement and Application Scenarios for 2-Mercaptobenzene-1,3,5-triol Based on Verified Differentiation Evidence


Scenario A: Multi-Mechanism Antioxidant Reference Standard for Mixed-Mode Radical Scavenging Assays

2-Mercaptobenzene-1,3,5-triol serves as a single-compound reference standard that simultaneously probes HAT, SPLET, SET-PT, and RAF antioxidant mechanisms across a broad pH range (3–10). Unlike Trolox (pure HAT), ascorbic acid (SET-dominated), or phloroglucinol (SPLET only at pH > 10), this compound's thiol group enables SPLET at physiologically relevant pH (6–7) while its three OH groups provide HAT capacity. This is supported by the mechanistic multiplicity demonstrated computationally for phloroglucinol [4] and the established thiophenol SPLET pathway [2]. For laboratories developing unified antioxidant capacity assays or structure–activity relationship (SAR) studies on polyphenol–thiol hybrids, procuring this compound eliminates the need to run separate thiol and polyphenol controls.

Scenario B: Site-Differentiated Building Block for Heterometallic Cluster and Coordination Polymer Synthesis

The orthogonal reactivity of the single –SH group (soft base, preferring soft metal ions such as Cuᴵ, Agᴵ, Auᴵ, Hgᴵᴵ) versus the three –OH groups (hard base, preferring hard metal ions such as Feᴵᴵᴵ, Alᴵᴵᴵ, Tiᴵⱽ) enables stepwise, site-selective metalation without protecting-group strategies. This regiochemical differentiation is not available in 1,3,5-benzenetrithiol (all sites equivalent S-donors) or phloroglucinol (all sites equivalent O-donors). The enhanced metal–thiolate covalency documented for thiophloroglucinol-based trinuclear complexes [1][3] predicts that the SH site will dominate first-row transition-metal binding, allowing researchers to construct mixed-metal clusters with controlled stoichiometry. This compound is therefore recommended for procurement by inorganic and materials chemistry groups pursuing magnetic materials, MOF precursors, or bioinspired metalloenzyme models.

Scenario C: Kinetic Probe for Peroxyl Radical Scavenging in Lipid Peroxidation and Polymer Degradation Studies

The predicted diffusion-limited rate constant (k ≈ 10⁹–10¹⁰ M⁻¹s⁻¹) for peroxyl radical scavenging via the thiophenol SET/SPLET mechanism [6] positions 2-Mercaptobenzene-1,3,5-triol as a high-sensitivity kinetic probe for lipid peroxidation chain-breaking studies. In polymer chemistry, thiophenolic antioxidants have been shown to outperform hindered phenols in high-temperature aging of thermoplastic elastomers [7], and the additional OH groups in this compound may provide synergistic effects through secondary radical stabilisation. Industrial users evaluating antioxidant additives for polyolefins, lubricants, or biodiesel should consider this compound for comparative benchmarking against BHT, Irganox-type hindered phenols, and thioether synergists.

Scenario D: Precursor for Bioconjugation and Prodrug Design Leveraging Thiol-Selective Chemistry

The single –SH group provides a unique handle for thiol-selective conjugation chemistry (maleimide addition, disulfide exchange, thiol–ene click reactions) that is absent in phloroglucinol. Simultaneously, the three OH groups can be independently functionalized via esterification, etherification, or glycosylation. This orthogonal reactivity profile [2][5] makes the compound valuable for medicinal chemistry groups synthesising multifunctional prodrugs, antibody–drug conjugate linkers, or surface-functionalised nanoparticles where distinct payload attachment sites are required. The established precedent of thioferulic acid showing neuroprotective effects in cellular oxidative stress models — while ferulic acid itself was almost ineffective — underscores the biological performance gain achievable through isosteric O→S replacement in bioactive phenol scaffolds [2].

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